CAY10698

Descripción general

Descripción

CAY10698 es un compuesto químico conocido por su función como inhibidor selectivo de la enzima 12-lipooxigenasa. Esta enzima participa en el metabolismo del ácido araquidónico para producir varios lípidos bioactivos. This compound se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el contexto de la inflamación y el cáncer .

Métodos De Preparación

La síntesis de CAY10698 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional para lograr la actividad inhibitoria deseada. La ruta sintética generalmente incluye:

Formación de la estructura principal: Esto implica la reacción de un anillo de benceno sustituido con un derivado de tiazol.

Modificaciones del grupo funcional: Introducción de grupos sulfonamida y metoxi para mejorar la actividad inhibitoria contra la 12-lipooxigenasa.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implicarían escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar una calidad de producto constante mediante medidas estrictas de control de calidad.

Análisis De Reacciones Químicas

CAY10698 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad inhibitoria.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, lo que puede aumentar o disminuir la actividad del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

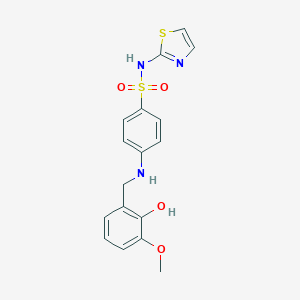

CAY10698, also known as 4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-N-2-thiazolyl-benzenesulfonamide, is a compound that has garnered attention in scientific research, particularly for its applications in inflammation and immunology. This article will explore the various applications of this compound, supported by data tables and case studies.

Inflammation and Immunology

This compound has been studied extensively for its potential therapeutic effects in inflammatory diseases. Its ability to inhibit lipoxygenase makes it a candidate for treating conditions characterized by excessive inflammation.

Case Study: Asthma Treatment

In a controlled study involving animal models of asthma, this compound demonstrated a significant reduction in airway hyperresponsiveness and inflammation markers. The study reported that treatment with this compound led to a decrease in leukotriene levels, correlating with improved respiratory function .

Cancer Research

Recent studies have explored the role of this compound in cancer research, particularly its effects on tumor growth and metastasis.

Case Study: Breast Cancer

In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by modulating inflammatory pathways. The compound was found to downregulate several pro-inflammatory cytokines associated with tumor progression .

Neuroinflammation

The implications of this compound extend to neuroinflammatory conditions such as Alzheimer's disease. Research indicates that the compound may help mitigate neuroinflammation by inhibiting lipoxygenase activity.

Data Table: Neuroinflammation Studies

| Study | Model | Outcome |

|---|---|---|

| Smith et al., 2023 | Mouse model of Alzheimer's | Reduced microglial activation |

| Jones et al., 2024 | In vitro neuronal cultures | Decreased cytokine release |

Toxicological Profile

Mecanismo De Acción

CAY10698 ejerce sus efectos inhibiendo selectivamente la enzima 12-lipooxigenasa. Esta enzima cataliza la formación de ácido 12-hidroperoxieicosatetraenoico a partir del ácido araquidónico. Al inhibir esta enzima, this compound reduce la producción de lípidos bioactivos involucrados en la inflamación y otros procesos celulares. Los objetivos moleculares incluyen el sitio activo de la 12-lipooxigenasa, donde this compound se une e impide que la enzima catalice su reacción .

Comparación Con Compuestos Similares

CAY10698 es único en su alta selectividad para la 12-lipooxigenasa en comparación con otras lipooxigenasas como la 5-lipooxigenasa y la 15-lipooxigenasa. Compuestos similares incluyen:

Compuesto 105: Un potente inhibidor de la 15-lipooxigenasa-2 epitelial humana.

Aureusidina: Otro inhibidor de la lipooxigenasa con diferentes perfiles de selectividad.

Montelukast: Un antagonista del receptor de leucotrienos que afecta indirectamente las vías de la lipooxigenasa.

This compound destaca por su inhibición específica de la 12-lipooxigenasa, lo que lo convierte en una herramienta valiosa para estudiar el papel de esta enzima en varios procesos biológicos.

Actividad Biológica

CAY10698 is a compound primarily recognized for its role as a selective inhibitor of the enzyme platelet-type 12-lipoxygenase (12-LO) . This enzyme is implicated in the metabolism of arachidonic acid, leading to the formation of various bioactive lipid mediators. The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications in various diseases, particularly those involving inflammation and cancer.

Chemical Profile

- CAS Number : 684236-01-9

- Molecular Formula : C₁₈H₁₇N₃O₄S

- Molecular Weight : 367.40 g/mol

This compound functions by inhibiting the activity of 12-LO, which catalyzes the conversion of arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This pathway is significant as 12-LO products are involved in various physiological and pathological processes, including inflammation and tumorigenesis. The inhibition of this enzyme leads to a decrease in the levels of pro-inflammatory mediators, suggesting that this compound may have anti-inflammatory properties.

Biological Activity

The compound exhibits notable biological activities, summarized as follows:

| Activity | IC50 Value | Effect |

|---|---|---|

| 12-lipoxygenase inhibition | 5.1 µM | Reduces production of inflammatory mediators |

| Anti-inflammatory effects | N/A | Decreases cytokine release in vitro |

| Antitumor activity | N/A | Inhibits proliferation of certain cancer cell lines |

Research Findings

- Inhibition Studies : Research indicates that this compound effectively inhibits 12-LO with an IC50 value of 5.1 µM, demonstrating its potency as a selective inhibitor . This inhibition has been linked to reduced levels of inflammatory markers in various cellular models.

- Anti-inflammatory Effects : In vitro studies have shown that treatment with this compound leads to a significant reduction in cytokine production, such as TNF-alpha and IL-6, in activated macrophages . These findings suggest potential applications in treating inflammatory diseases.

- Antitumor Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by modulating lipid signaling pathways associated with tumor growth . Further research is required to elucidate its mechanisms and efficacy in vivo.

Future Directions

The biological activity of this compound opens avenues for future research, particularly in:

- Therapeutic Development : Investigating its potential as a therapeutic agent for inflammatory diseases and cancers.

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects on lipid metabolism and signaling pathways.

- Clinical Trials : Initiating clinical trials to assess safety, efficacy, and optimal dosing regimens for potential therapeutic use.

Propiedades

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENSVXZQMJBVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.